molecular formula C36H60N12O13S B12405165 H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH

H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH

Cat. No.: B12405165
M. Wt: 901.0 g/mol
InChI Key: FZDPHVOAEUJDKW-HUVRVWIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH is a synthetic polypeptide composed of ten amino acids: glycine, glycine, arginine, serine, proline, alanine, methionine, proline, and glutamic acid. This compound is known for its applications in various scientific research fields, including cancer research and peptide screening .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH involves its interaction with specific molecular targets, such as proteins and receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. For example, in cancer research, it may interact with immune cells to enhance their ability to recognize and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH is unique due to its specific amino acid sequence, which imparts distinct biological activities and research applications. Its ability to interact with specific molecular targets makes it valuable in various scientific studies .

Properties

Molecular Formula

C36H60N12O13S

Molecular Weight

901.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C36H60N12O13S/c1-19(29(54)44-21(11-15-62-2)33(58)47-13-5-8-25(47)32(57)45-22(35(60)61)9-10-28(52)53)42-31(56)24-7-4-14-48(24)34(59)23(18-49)46-30(55)20(6-3-12-40-36(38)39)43-27(51)17-41-26(50)16-37/h19-25,49H,3-18,37H2,1-2H3,(H,41,50)(H,42,56)(H,43,51)(H,44,54)(H,45,57)(H,46,55)(H,52,53)(H,60,61)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

FZDPHVOAEUJDKW-HUVRVWIJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN

Origin of Product

United States

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